N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation reaction, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydride, chloro- and dichloroacetic acids, and 3-(methoxyimino)butanoic acid . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with ketenes generated in situ from chloro- and dichloroacetic acids can yield functionalized β-lactams .
Scientific Research Applications
N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several scientific research applications, including:
Chemistry: Used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with molecular targets and pathways. The compound can form stable complexes with transition metal ions, which can act as enzyme inhibitors or exhibit other biological activities . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE
Uniqueness
N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)23(18-6-3-2-4-7-18)15-16-9-11-17(12-10-16)20(24)22-21-14-19-8-5-13-27-19/h2-14H,15H2,1H3,(H,22,24)/b21-14+ |
InChI Key |
APVYAEHGVYGAKL-KGENOOAVSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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